molecular formula C8H6ClF2NO B12098890 Acetamide, N-(2-chloro-4,6-difluorophenyl)- CAS No. 36556-57-7

Acetamide, N-(2-chloro-4,6-difluorophenyl)-

Cat. No.: B12098890
CAS No.: 36556-57-7
M. Wt: 205.59 g/mol
InChI Key: FNAZJXGKEVQSAD-UHFFFAOYSA-N
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Description

Acetamide, N-(2-chloro-4,6-difluorophenyl)- is a halogenated acetamide derivative characterized by a phenyl ring substituted with chlorine at position 2 and fluorine atoms at positions 4 and 4. Its molecular formula is C₈H₅ClF₂NO, with a molecular weight of 204.58 g/mol.

Properties

CAS No.

36556-57-7

Molecular Formula

C8H6ClF2NO

Molecular Weight

205.59 g/mol

IUPAC Name

N-(2-chloro-4,6-difluorophenyl)acetamide

InChI

InChI=1S/C8H6ClF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)

InChI Key

FNAZJXGKEVQSAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis typically proceeds via nucleophilic acyl substitution. In a representative procedure, 2-chloro-4,6-difluoroaniline reacts with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is conducted under anhydrous conditions at 60–80°C for 4–6 hours, yielding the acetamide derivative after purification by recrystallization.

Key Parameters:

  • Molar Ratio : 1:1.2 (aniline to acetic anhydride)

  • Solvent : Dichloromethane or ethyl acetate

  • Yield : ~70–75% (reported in analogous syntheses)

Purification and Characterization

Crude product purification involves washing with aqueous sodium bicarbonate to remove unreacted acetic anhydride, followed by recrystallization from ethanol. Characterization via NMR and HPLC confirms the absence of residual starting materials and byproducts.

Carbodiimide-Mediated Coupling

An alternative approach utilizes carbodiimide reagents to directly couple 2-chloro-4,6-difluoroaniline with acetic acid, bypassing intermediate halogenation steps. This method, adapted from crystallographic studies of related compounds, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Synthetic Procedure

In a typical reaction, 2-chloro-4,6-difluoroaniline (1 mmol) and acetic acid (1.2 mmol) are dissolved in dichloromethane. EDC (1.5 mmol) and triethylamine (2 mmol) are added at 0°C, and the mixture is stirred for 3–5 hours at room temperature.

Optimization Insights:

  • Temperature : Maintaining 0°C during reagent addition minimizes side reactions.

  • Solvent Choice : Dichloromethane enhances reagent solubility compared to polar aprotic solvents.

  • Yield : ~80–85% (extrapolated from analogous reactions).

Advantages and Limitations

This method offers higher yields than traditional acetylation but requires stringent moisture control. Byproducts such as N-acylurea may form if reaction times exceed 6 hours.

Palladium-Catalyzed Dehalogenation and Acetylation

A patent-derived methodology combines dehalogenation and acetylation in a two-step process, leveraging palladium catalysis to enhance efficiency. While originally developed for triazole-containing analogs, this approach is adaptable to Acetamide, N-(2-chloro-4,6-difluorophenyl)-.

Step 1: Chloroacetophenone Intermediate

2-Chloro-2',4'-difluoroacetophenone reacts with 3-chloro-1,2,4-triazole in tetrahydrofuran (THF) with potassium carbonate (1.5 eq) at 25°C for 7 hours. The intermediate is isolated via filtration and repulping in isopropanol.

Step 2: Dehalogenation and Acetylation

The intermediate undergoes hydrogenation with 10% Pd/C in ethanol at 50°C under 1 MPa H₂ pressure for 5 hours. Subsequent acetylation with acetic anhydride yields the target compound.

Performance Metrics:

  • Step 1 Yield : 87.8%

  • Step 2 Yield : 89.1%

  • Overall Yield : ~78.3%

Scalability Considerations

This method is amenable to industrial-scale production due to its high yields and tolerance for varying substrate concentrations. However, Pd/C catalyst costs and hydrogen handling requirements may limit small-scale applications.

Comparative Analysis of Preparation Methods

The table below summarizes the three methods’ key attributes:

Method Starting Materials Reagents/Catalysts Conditions Yield
Multi-Step Halogenation2-Chloro-4,6-difluoroanilineAcetic anhydride, Pyridine60–80°C, 4–6 hours70–75%
EDC-Mediated Coupling2-Chloro-4,6-difluoroaniline, Acetic acidEDC, Triethylamine0°C to RT, 3–5 hours80–85%
Pd-Catalyzed Process2-Chloro-2',4'-difluoroacetophenonePd/C, K₂CO₃, H₂25–50°C, 5–7 hours (Step 1)78.3%

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents for these reactions include nucleophiles such as hydroxide ions, alkoxides, and amines.

  • Oxidation and Reduction: : The amide group in the compound can be oxidized to form corresponding nitriles or reduced to form amines. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, acidic medium.

    Reduction: Lithium aluminum hydride, dry ether, room temperature.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitriles.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Acetamide, N-(2-chloro-4,6-difluorophenyl)- serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Drug Development

Research indicates that this compound exhibits potential pharmacological properties, particularly in enzyme inhibition and receptor binding. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its biological activity, allowing it to modulate various biochemical pathways.

Key Features:

  • Structure: The compound's structure allows for specific interactions with target enzymes or receptors.
  • Biological Activity: Investigated for its antimicrobial and anticancer properties.

Biological Research

Acetamide, N-(2-chloro-4,6-difluorophenyl)- has been studied for its biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that modifications in its structure can enhance cytotoxic effects against several cancer cell lines.

Data Table: Antimicrobial and Anticancer Activity

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Synergistic effects noted
AnticancerHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AnticancerJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Industrial Applications

In industrial settings, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is utilized in the development of advanced materials with specific properties such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Case Studies

Several case studies highlight the applications of Acetamide, N-(2-chloro-4,6-difluorophenyl)-:

Synthesis and Evaluation

One notable study focused on the synthesis of this compound and its derivatives to evaluate their biological activities. The results indicated a strong correlation between structural modifications and enhanced biological efficacy.

Mechanism of Action

The mechanism by which Acetamide, N-(2-chloro-4,6-difluorophenyl)- exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to a physiological response. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following analysis compares N-(2-chloro-4,6-difluorophenyl)acetamide with related compounds, focusing on substituent effects, synthesis, and applications.

Table 1: Substituent and Structural Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Key Features/Applications Reference
N-(2-chloro-4,6-difluorophenyl)acetamide 2-Cl, 4-F, 6-F C₈H₅ClF₂NO Halogen-rich; potential bioactivity N/A
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 4-Cl (phenylacetic acid moiety), 3,4-F C₁₄H₁₀ClF₂NO Dihedral angle: 65.2°; hydrogen bonding in crystal packing [3]
Alachlor 2,6-diethyl, N-(methoxymethyl) C₁₄H₂₀ClNO₂ Herbicide; inhibits plant growth [5]
N-(3-Amino-2,6-difluorophenyl)acetamide 3-NH₂, 2-F, 6-F C₈H₇F₂N₂O Amino group enhances solubility [6]
N-(2-Bromo-4,6-difluorophenyl)-2-... 2-Br, 4,6-F + thiadiazole groups C₂₁H₁₄BrF₂N₃OS₃ Thiadiazole moiety; potential antimicrobial activity [7]

Substituent Effects on Reactivity and Bioactivity

  • Halogen Position : The 2-chloro, 4,6-difluoro substitution pattern in the target compound contrasts with 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (), where chlorine is on the acetamide-linked phenyl ring. The 2-Cl substituent in the target compound may introduce steric hindrance, affecting conformational flexibility and intermolecular interactions .
  • Electron-Withdrawing Groups: Compared to N-(3-Amino-2,6-difluorophenyl)acetamide (), which has an amino group (-NH₂) at position 3, the target compound lacks electron-donating groups. This difference could reduce solubility but enhance stability in hydrophobic environments .
  • Thiadiazole Derivatives : Compounds like N-(2-Bromo-4,6-difluorophenyl)-2-...acetamide () incorporate sulfur-containing heterocycles, which may improve binding to metal ions or biological targets. The target compound’s simpler structure may prioritize synthetic accessibility over specialized interactions .

Data Tables

Table 2: Physical and Chemical Properties

Property N-(2-chloro-4,6-difluorophenyl)acetamide 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
Molecular Weight (g/mol) 204.58 281.69
Melting Point Not reported 394–396 K
Key Intermolecular Interactions Potential N–H⋯O/C–H⋯F N–H⋯O, C–H⋯O/F (crystal packing)
Dihedral Angle Between Rings Not reported 65.2°

Biological Activity

Acetamide, N-(2-chloro-4,6-difluorophenyl)-, also known by its CAS number 36556-57-7, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

PropertyValue
Molecular FormulaC8H6ClF2NO
Molecular Weight201.59 g/mol
IUPAC NameN-(2-chloro-4,6-difluorophenyl)acetamide
CAS Number36556-57-7

Pharmacological Profile

Acetamide derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Research indicates that acetamide derivatives demonstrate significant antibacterial properties against various pathogens. For instance, certain derivatives have shown effectiveness comparable to standard antibiotics like ceftriaxone against strains such as E. faecalis and P. aeruginosa .
  • Anti-inflammatory Effects : Acetamide compounds have been reported to inhibit the production of pro-inflammatory mediators such as COX-2 and iNOS, suggesting their potential use in treating inflammatory conditions .
  • Anticancer Properties : Some studies have indicated that acetamide derivatives possess anticancer activity, showing promise in inhibiting tumor cell proliferation . The structure-activity relationship (SAR) studies highlight that modifications on the aromatic ring significantly influence their cytotoxicity against cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of acetamide, N-(2-chloro-4,6-difluorophenyl)- is closely linked to its structural features. The presence of the chloro and difluoro substituents on the phenyl ring plays a crucial role in enhancing its biological potency. SAR studies reveal that:

  • Substituent Effects : Electron-withdrawing groups (like Cl and F) at specific positions on the aromatic ring enhance the compound's reactivity and biological efficacy.
  • Positioning of Functional Groups : The positioning of substituents significantly affects the binding affinity to biological targets. For example, compounds with fluorine substitutions at the para position exhibit increased potency against certain cancer cell lines compared to their non-fluorinated counterparts .

Case Studies

  • Antibacterial Efficacy : A study evaluating various acetamide derivatives demonstrated that those with 2-chloro and 4,6-difluoro substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against K. pneumoniae and S. typhi, showcasing their potential as effective antibacterial agents .
  • Anti-inflammatory Activity : In vitro assays revealed that acetamide derivatives significantly reduced the expression of inflammatory markers in macrophage cell lines. Notably, compounds with electron-donating groups showed enhanced anti-inflammatory effects compared to those without such modifications .
  • Cytotoxicity Against Cancer Cells : A series of acetamide derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated that compounds with specific halogen substitutions had IC50 values in the low micromolar range, indicating strong antiproliferative activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-chloro-4,6-difluorophenyl)acetamide derivatives?

  • Answer : Synthesis typically involves multi-step reactions, such as coupling acetamide moieties with halogenated aromatic amines under controlled conditions. For example, amidation reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, followed by purification via column chromatography, are common . Reaction monitoring with chromatographic techniques (e.g., HPLC or TLC) ensures yield optimization and minimal by-products .

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Use a combination of spectroscopic and crystallographic methods:

  • NMR (¹H, ¹³C, and 19F) to verify substituent positions and electronic environments .
  • X-ray diffraction (XRD) to resolve crystal structures and confirm dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) .
  • Mass spectrometry for molecular weight validation (e.g., 265.05 g/mol for the bromo analog) .

Q. What solvents and conditions are optimal for solubility and stability?

  • Answer : The compound is soluble in polar aprotic solvents like DMSO and ethanol but exhibits limited aqueous solubility . Stability testing under varying pH (neutral recommended) and light exposure is critical, as extreme conditions may degrade the compound .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this acetamide derivative?

  • Answer : Molecular docking studies using software like AutoDock or Schrödinger Suite can simulate interactions with enzymes (e.g., cytochrome P450) or receptors. For instance, the triazole and sulfanyl groups may bind to allosteric sites of antimicrobial targets . Validate predictions with in vitro assays, such as enzyme inhibition or receptor-binding studies .

Q. What experimental strategies address contradictions in toxicity data?

  • Answer : Discrepancies (e.g., neurotoxicity at high vs. low concentrations) require dose-response assays across multiple cell lines and in vivo models. For endocrine disruption risks (e.g., androgen receptor antagonism), use transactivation assays with luciferase reporters to quantify receptor modulation . Cross-validate findings with metabolomics to identify off-target effects .

Q. How can synthesis be optimized for scalable production in academic labs?

  • Answer : Replace batch reactors with continuous flow systems to enhance reaction efficiency and reproducibility. For example, microreactors can improve heat transfer during exothermic amidation steps . Optimize catalyst loading (e.g., EDC) and solvent recycling to reduce costs .

Methodological Challenges and Solutions

Q. How to resolve low yields in triazole-functionalized analogs?

  • Answer : Low yields often arise from steric hindrance at the triazole ring. Introduce electron-withdrawing groups (e.g., nitro or chloro) to activate reaction sites. Alternatively, use microwave-assisted synthesis to accelerate kinetics and improve regioselectivity .

Q. What strategies mitigate solubility issues in biological assays?

  • Answer : Formulate the compound with cyclodextrins or lipid nanoparticles to enhance aqueous dispersion. For in vitro studies, use DMSO stocks (<0.1% v/v) to avoid cellular toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.